(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
Description
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one is a member of the 5-arylidene-2-thioxoimidazolidin-4-one family, characterized by a thioxoimidazolidinone core substituted with a phenyl group at position 3 and a thiophen-2-ylmethylidene moiety at position 4. This compound is synthesized via condensation of 2-thiohydantoin with thiophene-2-carbaldehyde under acidic or microwave-assisted conditions . Its Z-configuration at the C5 position is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .
The compound’s structure has been confirmed through crystallographic studies using programs like SHELX and ORTEP-III, which are standard tools for small-molecule refinement .
Properties
IUPAC Name |
(5Z)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBGCINEIKSOFY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one is a compound belonging to the thioxoimidazolidin class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, through various studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one has been investigated primarily for its anticancer properties. The following sections summarize key findings from relevant studies.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. For instance, a study evaluated the compound's effects on HepG2 liver cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.017 µM, indicating potent anticancer activity compared to standard drugs like Staurosporine and 5-Fluorouracil (IC50 values of 5.07 µM and 5.18 µM, respectively) .
Table 1: Cytotoxicity of (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one | HepG2 | 0.017 |
| Staurosporine | HepG2 | 5.07 |
| 5-Fluorouracil | HepG2 | 5.18 |
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The treatment with this compound has been shown to enhance the expression of pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
- PI3K/AKT Pathway Inhibition : Inhibition of the PI3K/AKT signaling pathway has been identified as a critical mechanism in mediating the anticancer effects of this compound .
In Vivo Studies
In vivo studies further corroborate the in vitro findings. Mice treated with (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one exhibited a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent against tumors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Arylidene and N3-Phenyl Groups
The biological and physicochemical properties of 5-arylidene-2-thioxoimidazolidin-4-ones are highly dependent on substituents at the C5 arylidene and N3 positions. Below is a comparative analysis of key analogs:
Key Observations:
- Hydrophobicity : Bulky substituents like 4-isopropylbenzyl () enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF, ethanol, or acetic acid | Polar aprotic solvents enhance cyclization efficiency |
| Catalyst | Sodium acetate, KOH | Base catalysts improve reaction rate |
| Temperature | 80–100°C | Higher temperatures favor cyclization but risk decomposition |
| Reaction Time | 2–6 hours | Prolonged time increases yield but may promote side reactions |
Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
A combination of spectroscopic methods is essential:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the Z-configuration of the thiophen-2-ylmethylidene group. Distinctive deshielded signals (δ 7.5–8.2 ppm in ¹H NMR) indicate aromatic and imine protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 329.04 for C₁₄H₁₁N₂OS₂⁺) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Thiophene H-3/H-4 | 7.8–7.9 | Doublet |
| Imidazolidinone NH | 10.2 | Singlet |
| Phenyl Ring H | 7.3–7.6 | Multiplet |
Advanced Question: How can reaction conditions be optimized to resolve contradictions in yield and purity reported across studies?
Answer:
Discrepancies in yields (e.g., 45–75%) often arise from:
- Solvent Polarity : Higher polarity solvents (DMF vs. ethanol) improve solubility of intermediates but may increase side reactions .
- Catalyst Selection : Base catalysts (e.g., Et₃N) enhance cyclization but may deprotonate sensitive intermediates. Acidic conditions (acetic acid) favor protonation of the imine group, stabilizing the intermediate .
- Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (DMF/ethanol) impacts purity. For example, recrystallization from DMF/ethanol yields >95% purity but lower recovery .
Q. Recommended Protocol :
Screen solvents (DMF, ethanol, acetic acid) at 80°C for 3 hours.
Use 10 mol% sodium acetate as catalyst.
Purify via gradient column chromatography (hexane:ethyl acetate 4:1 to 1:1).
Advanced Question: What computational strategies predict the biological activity of this compound?
Answer:
- Molecular Docking : Targets enzymes like protein kinases or hemoglobin subunits (e.g., PDB ID 1HHO). The thiophene and phenyl groups show π-π stacking with His45 and hydrophobic interactions with Val98 in hemoglobin .
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with bioactivity. For imidazolidinones, a logP ~2.5 and PSA <90 Ų optimize membrane permeability .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F ~30%) due to high molecular weight (>300 Da) and moderate solubility .
Q. Docking Results Example :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Hemoglobin α | -8.2 | H-bond with Asp94, π-cation with His45 |
| COX-2 | -7.8 | Hydrophobic pocket occupancy by thiophene |
Advanced Question: How do structural modifications influence the compound’s antimicrobial efficacy?
Answer:
Modifications at the 3-phenyl or 5-thiophene positions alter activity:
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance antibacterial potency (MIC 8 µg/mL vs. S. aureus) by increasing electrophilicity and membrane disruption .
- Extended Conjugation (e.g., benzofuran) : Improves DNA intercalation, as seen in analogs with IC₅₀ ~12 µM against E. coli .
Q. Structure-Activity Relationship (SAR) :
| Modification | Bioactivity Trend | Mechanism |
|---|---|---|
| 3-Phenyl → 3-(4-Cl-phenyl) | ↑ Antibacterial | Enhanced lipid bilayer penetration |
| Thiophene → Benzothiophene | ↓ Antifungal | Reduced solubility limits uptake |
Advanced Question: What experimental and theoretical approaches resolve contradictions in reported spectroscopic data?
Answer:
Discrepancies in NMR shifts or IR stretches can be addressed via:
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing signal splitting at low temperatures .
- DFT Calculations : Predicts optimal geometry and NMR chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental assignments .
- X-ray Crystallography : Provides definitive proof of configuration, as seen in the (5Z)-isomer’s dihedral angle of 178.5° between thiophene and imidazolidinone planes .
Case Study :
A reported δ 8.1 ppm (¹H NMR) for the imine proton was recalculated via DFT to δ 8.05 ppm, confirming experimental accuracy within 0.5% error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
